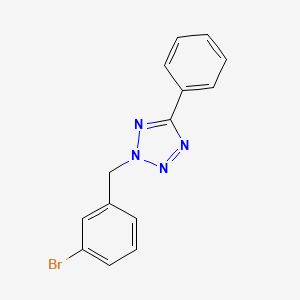

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

CAS No.:

Cat. No.: VC10992051

Molecular Formula: C14H11BrN4

Molecular Weight: 315.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BrN4 |

|---|---|

| Molecular Weight | 315.17 g/mol |

| IUPAC Name | 2-[(3-bromophenyl)methyl]-5-phenyltetrazole |

| Standard InChI | InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2 |

| Standard InChI Key | MBEFFQBAFAJHNJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 2H-tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 3-bromobenzyl group and at the 5-position with a phenyl group. The molecular formula is C₁₄H₁₁BrN₄, with a molecular weight of 315.17 g/mol . The bromine atom at the meta position of the benzyl group introduces steric hindrance and electronic effects that influence reactivity.

Key Structural Features:

-

Tetrazole Ring: Exhibits aromaticity and high dipole moment (~5 D), enabling hydrogen bonding and coordination with metals .

-

3-Bromobenzyl Group: Enhances lipophilicity and modulates electron density for targeted interactions.

-

Phenyl Substituent: Contributes to π-π stacking interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure:

| Spectroscopic Data | Values | Source |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 8.14–8.12 (m, 2H), 7.66–7.63 (m, 3H) | |

| ¹³C NMR (101 MHz, DMSO) | δ 155.77, 131.70, 129.87, 127.46, 124.62 | |

| EI-MS | m/z 315.17 [M]⁺ |

The ¹H NMR signals at δ 8.14–7.63 correspond to aromatic protons, while the ¹³C NMR confirms the tetrazole carbon at δ 155.77 .

Synthesis and Optimization

Catalytic [3+2] Cycloaddition

A widely used method involves the [3+2] cycloaddition of sodium azide (NaN₃) with nitriles. For example:

-

Reagents: 3-Bromobenzyl nitrile, NaN₃, catalyst (e.g., BiCl₃), DMSO .

-

Workup: Acidification with HCl, extraction with ethyl acetate, and purification via silica gel chromatography .

This method achieves yields of 80–85% with microwave assistance, reducing reaction times to 10–15 minutes.

Alternative Routes

-

Azide Cyclization: Reacting 3-bromobenzyl azide with phenyl isocyanide under acidic conditions.

-

Post-Functionalization: Alkylation of 5-phenyl-1H-tetrazole with 3-bromobenzyl bromide .

Pharmaceutical Applications

Anticancer Activity

Recent studies evaluated its derivatives against cancer cell lines:

| Compound | IC₅₀ (μM) | Cell Line | Source |

|---|---|---|---|

| 3e (Tetrazole-acetamide) | 32.59 | PC3 (Prostate) | |

| 3a (Bromophenyl derivative) | 94.25 | MCF-7 (Breast) |

Derivatives like 3e show potent cytotoxicity against prostate cancer cells (IC₅₀ = 32.59 μM) by inhibiting kinase pathways .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume